molecular formula C6H7NO3S B2702371 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid CAS No. 2169089-60-3

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid

Cat. No. B2702371
CAS RN: 2169089-60-3
M. Wt: 173.19
InChI Key: NPJPKEYDHAOWHA-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is an aromatic carboxylic acid and a member of thiazoles .


Synthesis Analysis

Thiazoles have been synthesized through various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . The 5-aryl-1,3-thiazole core has been successfully functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . Other methods include copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Coenzyme Potential and Biological Distribution

2-Acetylthiazole-4-carboxylic acid, a compound related to the chemical structure of interest, was identified across a wide range of organisms, suggesting its role as a previously undescribed coenzyme due to its reactive carbonyl group and widespread occurrence. This highlights the potential biological significance and utility of thiazole derivatives in understanding biochemical pathways and functions (R. White, 1990).

Structural Analysis and Chemical Synthesis

The synthesis and structural elucidation of thiazole derivatives, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, have been reported, providing insights into their crystallographic characteristics and chemical behavior. Such studies are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science (A. Kennedy et al., 1999).

Antimicrobial and Anticancer Applications

Research into thiazole derivatives has also extended into their antimicrobial and anticancer potential. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activity, underscoring the therapeutic possibilities of such compounds in combating infectious diseases (M. Noolvi et al., 2016).

Corrosion Inhibition

Thiazole hydrazones have shown promise as corrosion inhibitors, indicating their utility in industrial applications for protecting metals against degradation in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industries (Turuvekere K. Chaitra et al., 2016).

Safety and Hazards

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJPKEYDHAOWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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